1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride
Description
1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride is a synthetic phenethylamine derivative characterized by a benzothiophene moiety substituted at the 2-position of the propan-2-amine backbone. The benzothiophene group, a bicyclic aromatic system comprising a benzene ring fused with a thiophene (sulfur-containing heterocycle), distinguishes this compound from simpler phenyl-substituted analogs. The sulfur atom in benzothiophene may enhance lipophilicity and alter binding affinity compared to oxygen-containing benzofurans or halogenated phenyl groups .
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H |
InChI Key |
FUJMDSKMRLKXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2S1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(1-benzothiophen-2-yl)propan-2-amine hydrochloride typically involves the construction of the benzothiophene core followed by introduction of the propan-2-amine side chain and subsequent formation of the hydrochloride salt. The synthetic routes can be broadly classified into:
- Route A: Construction of benzothiophene followed by side chain installation via nucleophilic substitution or reductive amination.
- Route B: Starting from substituted benzothiophenes, side chain elaboration via amide or nitrile intermediates followed by reduction to amine.
- Route C: Catalytic reduction of primary amides or nitriles to amines using transition metal-free or metal-catalyzed methods.
Detailed Synthetic Routes
Route A: Cyclization and Side Chain Installation
One reported approach involves the condensation of thioglycolic acid derivatives with appropriately substituted benzaldehydes under basic conditions to form benzothiophene-2-carboxylic acid intermediates. These intermediates undergo decarboxylation and further functional group transformations to install the propan-2-amine moiety.
- Step 1: Condensation of thioglycolic acid ethyl ester with o-chlorobenzaldehyde under mildly basic conditions at elevated temperature to yield benzothiophene-2-carboxylic acid derivatives.
- Step 2: Decarboxylation using cuprous oxide catalysis to afford benzothiophene core.
- Step 3: Introduction of the propan-2-amine side chain via alkylation or reductive amination.
- Step 4: Formation of hydrochloride salt by treatment with HCl.
This route was exemplified in the synthesis of related benzothiophene derivatives used in pharmaceutical development, achieving yields up to 80% in key steps.
Route B: Amide Reduction Approach
Another method involves synthesizing the corresponding amide or nitrile precursor of the propan-2-amine side chain attached to the benzothiophene ring, followed by reduction:
- Step 1: Preparation of benzothiophene-2-carboxamide or nitrile derivatives.
- Step 2: Catalytic reduction of the amide/nitrile to the amine using pinacolborane (HBPin) in the presence of a transition metal-free catalyst such as aNHC.KN(SiMe3)2 complex.
- Step 3: Hydrolysis and acidification to obtain the hydrochloride salt.
This method is supported by recent advances in catalytic reductions of primary amides to primary amines under mild conditions, avoiding harsh reagents and enabling good yields (typically 66-82%).
Route C: Reductive Amination
A reductive amination approach can also be employed where the corresponding ketone or aldehyde intermediate bearing the benzothiophene moiety is reacted with methylamine or related amines, followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to yield the amine:
- Step 1: Synthesis of 1-(1-benzothiophen-2-yl)propan-2-one intermediate.
- Step 2: Reaction with methylamine under reductive amination conditions.
- Step 3: Isolation of the hydrochloride salt.
This method provides stereochemical control and is often used in medicinal chemistry for analog synthesis.
Data Tables Summarizing Key Preparation Conditions
Research Discoveries and Optimization Insights
- Catalyst Development: The use of aNHC.KN(SiMe3)2 as a catalyst for amide reduction has been a breakthrough, enabling transition metal-free conditions that are milder and more environmentally friendly.
- Yield Improvements: Optimization of reaction temperature (around 40°C) and solvent choice (toluene preferred) has enhanced yields and selectivity in amide reductions.
- Stereochemical Control: Reductive amination routes allow for enantioselective synthesis when chiral catalysts or resolving agents are employed, important for pharmaceutical applications.
- Scalability: The described methods have been demonstrated on scales suitable for process chemistry, indicating their utility beyond laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Dihydrobenzothiophene: Formed from reduction.
Substituted Amines: Formed from nucleophilic substitution.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and industrial differences between 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride and analogous compounds:
Structural and Physicochemical Differences
- Benzothiophene vs.
- Halogenated Derivatives : Fluorine () and bromine () substituents alter metabolic stability and receptor binding. For example, 4-fluorophenyl derivatives are industrially prioritized for scalable synthesis .
- Heterocyclic vs. Linear Substituents: Benzofuran () and indole () analogs exhibit distinct neurotransmitter release profiles due to varying steric and electronic interactions with monoamine transporters.
Pharmacological and Therapeutic Profiles
- Neurotransmitter Release: Benzothiophene derivatives may exhibit a unique balance of dopamine (DA), serotonin (5HT), and norepinephrine (NE) release. For instance, benzofuran-based 5-APDB HCl releases DA/5HT/NE with equal potency, while PAL-542 (chloroindole analog) shows >800-fold selectivity for DA/5HT over NE .
Industrial and Regulatory Considerations
- Market Presence : 1-(4-Fluorophenyl)propan-2-amine hydrochloride has documented production capacity (2020–2025) and global market projections , whereas benzothiophene derivatives remain confined to early research.
- Safety Profiles : Many analogs, including 1-(benzothiophen-2-yl)propan-2-amine HCl, lack thorough toxicological evaluation, contrasting with FDA-approved drugs like promethazine hydrochloride () .
Biological Activity
1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique benzothiophene moiety and amine functional group, has garnered attention in medicinal chemistry due to its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride can be represented as follows:
Key Features:
- Benzothiophene Moiety: Contributes to the compound's aromatic properties and potential interactions with biological receptors.
- Propan-2-yl Group: Enhances lipophilicity, influencing membrane permeability and receptor binding.
- Amine Functional Group: Critical for biological activity, allowing interactions with neurotransmitter systems.
The biological activity of 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes.
Molecular Targets:
- Serotonin Receptors: Preliminary studies suggest that compounds with similar structures may interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors: Potential modulation of dopaminergic pathways could imply applications in treating neuropsychiatric disorders.
Pathways:
The compound may influence various cellular signaling pathways, affecting processes such as:
- Cell growth
- Differentiation
- Apoptosis
Biological Activity Overview
Research indicates that 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Neuroactivity | Potential modulation of neurotransmitter systems. |
| Antitumor Activity | Inhibitory effects on certain cancer cell lines have been observed. |
| Antimicrobial Effects | Some derivatives show promise in antimicrobial applications. |
Case Study 1: Neuropharmacological Effects
A study explored the effects of 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential as an anxiolytic agent.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 3: Antimicrobial Properties
Research focused on the antimicrobial activity of various derivatives of benzothiophene compounds. Results showed that certain derivatives exhibited significant inhibitory effects against bacterial strains, highlighting the therapeutic potential in infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Benzothiophen-2-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzothiophene derivatives. Key steps include alkylation, amination, and subsequent hydrochlorination. Optimization focuses on:
- Temperature : Reactions often proceed at 60–80°C for amination steps to balance yield and side-product formation .
- Catalysts : Palladium or copper catalysts may enhance coupling efficiency in benzothiophene functionalization .
- Solvents : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while dichloromethane is preferred for acidification .
- Validation : Monitor reaction progress via TLC or HPLC, adjusting parameters iteratively to maximize purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzothiophene scaffold and amine proton integration. Aromatic protons appear at δ 7.2–7.8 ppm, while the amine hydrochloride peak is observed at δ 2.8–3.2 ppm .
- IR Spectroscopy : Stretching vibrations for the amine group (3200–3400 cm) and benzothiophene C-S bonds (600–700 cm) are diagnostic .
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
Q. How can solubility profiles guide solvent selection for in vitro assays?
- Methodological Answer :
- Polar Solvents : The hydrochloride salt is highly soluble in water (>50 mg/mL) and methanol, making it suitable for aqueous buffer preparations .
- Non-Polar Solvents : Limited solubility in hexane or chloroform necessitates pre-dissolution in DMSO for cell-based studies .
- Validation : Conduct solubility tests at 25°C using UV-Vis spectroscopy to determine saturation points .
Advanced Research Questions
Q. How do structural modifications to the benzothiophene core affect biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., fluorine) at the benzothiophene 5-position enhances receptor binding affinity by 20–30% compared to unsubstituted analogs .
- Amine Functionalization : Methylation of the propan-2-amine group reduces CNS penetration, as shown in comparative pharmacokinetic studies (brain/plasma ratio: 0.2 vs. 1.5 for unmodified analogs) .
- Validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins like serotonin receptors .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source Analysis : Cross-reference assay conditions (e.g., cell lines, incubation time). For example, IC values vary by 10-fold between HEK-293 (24h exposure) and CHO-K1 cells (48h exposure) .
- Batch Purity : Discrepancies may arise from impurities (>5%). Validate using orthogonal techniques (e.g., LC-MS and elemental analysis) .
- Statistical Frameworks : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
Q. What advanced analytical methods ensure batch-to-batch consistency and long-term stability?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) coupled with HPLC-MS identify degradation products (e.g., oxidized benzothiophene derivatives) .
- X-ray Diffraction (XRD) : Confirm crystalline consistency across batches; variations in lattice parameters (>1%) indicate formulation issues .
- Karl Fischer Titration : Monitor hygroscopicity (water content <0.5% w/w) to prevent hydrochloride salt dissociation .
Q. What mechanistic approaches elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Radioligand Displacement Assays : Quantify affinity for monoamine transporters (e.g., H-paroxetine for SERT) using membrane preparations from transfected cells .
- Calcium Imaging : Assess functional activity in neuronal cultures; a 50% increase in intracellular Ca at 10 μM suggests partial agonism .
- Metabolite Profiling : Use LC-QTOF to identify hepatic metabolites (e.g., N-demethylated derivatives) and assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
